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Compound of Interest

Compound Name: Fmoc-Cys(4-MeBzl)-OH

Cat. No.: B557503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(4-MeBzl)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(4-methylbenzyl)-L-cysteine,

is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique

properties allow for the strategic incorporation of cysteine residues into peptide sequences, a

key step in the synthesis of numerous therapeutic and research-grade peptides. The 4-

methylbenzyl (4-MeBzl) group provides stable protection for the reactive thiol side-chain of

cysteine, preventing unwanted side reactions during peptide assembly. This guide provides an

in-depth overview of the properties, applications, and detailed experimental protocols for

Fmoc-Cys(4-MeBzl)-OH.

Core Properties and Specifications
Fmoc-Cys(4-MeBzl)-OH is a white to off-white powder with specific physicochemical

properties that are essential for its application in peptide synthesis.[1] These properties are

summarized in the tables below.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)

CAS Number 136050-67-4 [1][2][3][4]

Molecular Formula C₂₆H₂₅NO₄S

Molecular Weight 447.55 g/mol

Appearance White to off-white solid/powder

Melting Point 150-158 °C

Purity ≥98%

IUPAC Name

(2R)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-3-

[(4-

methylphenyl)methylsulfanyl]pr

opanoic acid

Table 2: Solubility and Storage
Property Value Reference(s)

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone.

Storage Conditions

Sealed in a dry environment at

2-8°C for long-term storage.

Short-term storage at -20°C

(up to 1 month in solvent) or

-80°C (up to 6 months in

solvent) is also recommended.

Role in Peptide Synthesis: The Protecting Groups
The utility of Fmoc-Cys(4-MeBzl)-OH in SPPS is defined by its two key protecting groups: the

Fmoc group on the N-terminus and the 4-MeBzl group on the cysteine side-chain.
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Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached

to the alpha-amino group of the cysteine. It remains stable under the acidic conditions used

for side-chain deprotection but is readily removed by a secondary amine, typically piperidine,

allowing for the sequential addition of amino acids to the growing peptide chain.

4-MeBzl (4-methylbenzyl) Group: This group protects the thiol (-SH) of the cysteine side

chain. The 4-MeBzl group is stable to the mildly basic conditions of Fmoc deprotection and

the strongly acidic conditions (like neat trifluoroacetic acid, TFA) used to cleave the peptide

from the resin and deprotect most other side-chains. This stability makes it an orthogonal

protecting group, ideal for strategies requiring selective disulfide bond formation. The

removal of the 4-MeBzl group requires specific, harsher conditions, which will be detailed in

the experimental protocols.

The strategic use of these protecting groups is illustrated in the logical diagram below.

Fmoc-Cys(4-MeBzl)-OH Structure
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Caption: Logical relationship of protecting groups in Fmoc-Cys(4-MeBzl)-OH.

Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-Cys(4-MeBzl)-OH
in a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps of coupling Fmoc-Cys(4-MeBzl)-OH to a resin-bound

peptide chain.

Materials:

Fmoc-Cys(4-MeBzl)-OH

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

N,N-Dimethylformamide (DMF), peptide synthesis grade

20% (v/v) Piperidine in DMF

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HCTU

Base: N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Reaction vessel for SPPS

Methodology:

Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction

vessel.

Fmoc Deprotection:
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Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate for 3-5 minutes.

Drain the solution.

Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes to ensure

complete deprotection.

Drain the solution.

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the

dibenzofulvene-piperidine adduct.

Coupling of Fmoc-Cys(4-MeBzl)-OH:

In a separate vial, dissolve Fmoc-Cys(4-MeBzl)-OH (3-5 equivalents relative to resin

loading) and HBTU (3-5 equivalents) in DMF.

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture at room temperature for 1-2 hours.

Coupling Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A

negative result (yellow beads) indicates the absence of free primary amines and a complete

coupling reaction.

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with

DCM (3-5 times) to prepare for the next cycle.

The following diagram illustrates the SPPS workflow.
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Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage from Resin (Leaving 4-MeBzl
Intact)
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This protocol releases the peptide from the solid support while removing most other acid-labile

side-chain protecting groups, but the S-(4-MeBzl) group on the cysteine remains.

Materials:

Dried peptide-resin

Trifluoroacetic acid (TFA)

Scavengers: Triisopropylsilane (TIS) and Water. A common cocktail is Reagent K

(TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.

Ice-cold diethyl ether or methyl-tert-butyl ether (MTBE)

Centrifuge and centrifuge tubes

Methodology:

Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it thoroughly

under vacuum for at least 1 hour.

Cleavage Reaction:

In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin

(approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or

orange color if other trityl-protected amino acids are present.

Peptide Precipitation:

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold

diethyl ether.

A white precipitate of the crude peptide should form.
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Isolation and Washing:

Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

Carefully decant the ether.

Wash the peptide pellet by resuspending it in fresh cold ether and repeating the

centrifugation. Perform this wash 2-3 times to remove residual scavengers.

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The peptide now has a free N-terminus and deprotected side chains, except for Cys(4-

MeBzl).

Protocol 3: Removal of the 4-MeBzl Protecting Group
This protocol describes the specific conditions required to deprotect the cysteine side-chain.

This step is performed after the peptide has been cleaved from the resin and purified if

necessary.

Materials:

Crude or purified peptide containing Cys(4-MeBzl)

Trifluoroacetic acid (TFA)

Dimethylsulfoxide (DMSO)

Anisole (scavenger)

Round bottom flask and condenser

Heating mantle or oil bath

Ice-cold diethyl ether

Methodology:

Solution Preparation: Prepare a mixture of TFA, DMSO, and anisole in a 97.9:2:0.1 (v/v/v)

ratio. Prepare approximately 2 mL of this mixture per milligram of crude peptide.
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Dissolution: In a round bottom flask, dissolve the crude peptide in the prepared

TFA/DMSO/anisole mixture.

Reaction:

Add an additional 0.4 mL of DMSO per milligram of crude peptide to the flask and fit it with

a condenser.

Heat the reaction mixture to 70°C and stir for 3 hours. This step removes the 4-MeBzl

group and can simultaneously promote oxidative disulfide bond formation.

TFA Removal: After cooling, remove the TFA under vacuum using a rotary evaporator.

Precipitation and Isolation: Add ice-cold diethyl ether to the residue to precipitate the

deprotected peptide. Isolate the peptide via centrifugation as described in Protocol 2.

The deprotection and cleavage pathway is visualized below.
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Caption: Two-step cleavage and deprotection workflow for Cys(4-MeBzl) peptides.

Conclusion
Fmoc-Cys(4-MeBzl)-OH is an indispensable reagent for the synthesis of complex peptides.

The stability of the 4-MeBzl protecting group under standard SPPS conditions provides an

orthogonal handle for advanced synthetic strategies, such as the regioselective formation of

multiple disulfide bonds. By following the detailed protocols outlined in this guide, researchers

can effectively incorporate this valuable amino acid derivative into their synthetic workflows,

enabling the creation of high-purity peptides for a wide range of applications in research and

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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